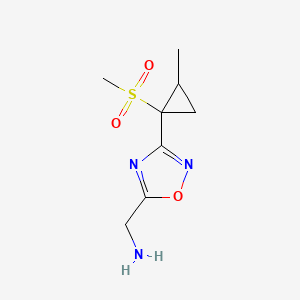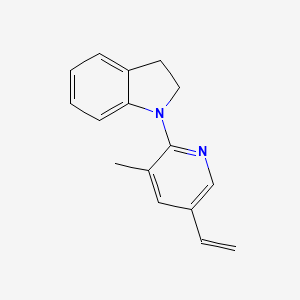
(3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine is a complex organic compound that features a cyclopropyl group, a sulfonyl group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the cyclopropyl intermediate using reagents such as methanesulfonyl chloride in the presence of a base.
Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound might be explored as a potential drug candidate. Its structural features could allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine: can be compared with other oxadiazole derivatives, cyclopropyl compounds, and sulfonyl-containing molecules.
Oxadiazole Derivatives: These compounds are known for their diverse biological activities and are used in various pharmaceutical applications.
Cyclopropyl Compounds: The cyclopropyl group is a common motif in medicinal chemistry, often used to enhance the metabolic stability of drug candidates.
Sulfonyl-Containing Molecules: Sulfonyl groups are important in medicinal chemistry for their ability to improve the solubility and bioavailability of compounds.
Uniqueness
The uniqueness of this compound lies in its combination of these structural features, which could confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C8H13N3O3S |
|---|---|
Peso molecular |
231.27 g/mol |
Nombre IUPAC |
[3-(2-methyl-1-methylsulfonylcyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C8H13N3O3S/c1-5-3-8(5,15(2,12)13)7-10-6(4-9)14-11-7/h5H,3-4,9H2,1-2H3 |
Clave InChI |
WUPZAODJAVUVQV-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1(C2=NOC(=N2)CN)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate](/img/structure/B11794353.png)





![2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11794387.png)
![3-(6-(4-Chlorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11794399.png)
![(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B11794404.png)
![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11794407.png)

![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11794409.png)
